![molecular formula C17H15ClFN3O3 B3545993 (4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3545993.png)
(4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Vue d'ensemble
Description
(4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl compounds followed by the introduction of a piperazine ring substituted with a 2-fluorophenyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-CHLORO-2-NITROPHENYL)ACETIC ACID: Shares the 4-chloro-2-nitrophenyl moiety but differs in its overall structure and applications.
4-CHLORO-2-NITROPHENYL DISULFIDE: Contains a similar aromatic ring but with different substituents and chemical properties.
4-Chloro-4′-fluorobenzophenone: Similar in having both chloro and fluoro substituents but differs in the overall molecular framework.
Uniqueness
(4-CHLORO-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-5-6-13(16(11-12)22(24)25)17(23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRMLVGDLLMIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B3545918.png)
![N-[4-(acetylamino)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3545921.png)
![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3545927.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3545931.png)
![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B3545945.png)
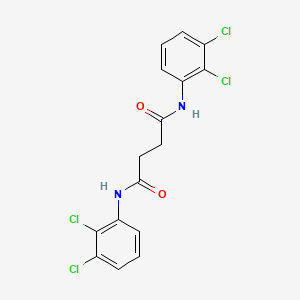
![methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545973.png)
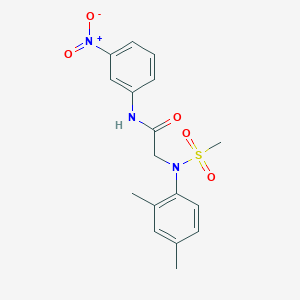
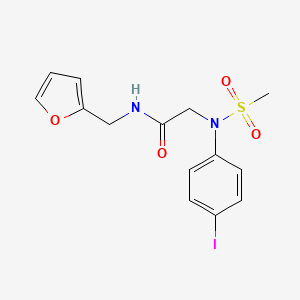
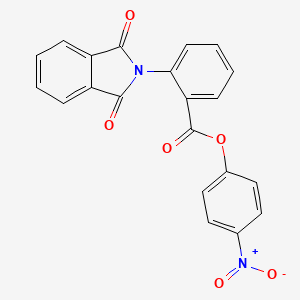
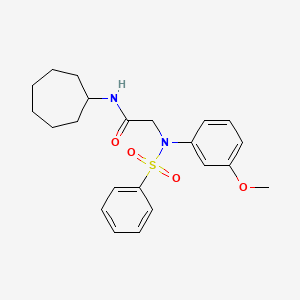
![N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide](/img/structure/B3546006.png)
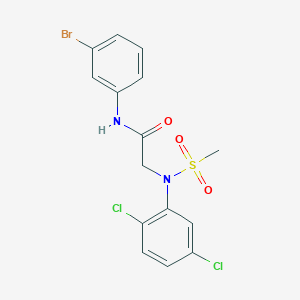
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N-benzylbenzamide](/img/structure/B3546020.png)
